N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with 3-amino-4-chlorobenzene and butane-1-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-amino-4-chlorobenzene is reacted with butane-1-sulfonyl chloride in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes often incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: The amino group can engage in coupling reactions with other aromatic compounds, forming new bonds and complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO({2})O(_{2})).
Reducing Agents: Sodium borohydride (NaBH({4})).
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-4-chlorophenyl)butane-1-sulfonamide
- N-(3-amino-4-chlorophenyl)butane-1-sulfonamide sodium salt
- N-(3-amino-4-chlorophenyl)butane-1-sulfonamide potassium salt
Uniqueness
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the hydrochloride form may exhibit different solubility and stability properties, making it suitable for particular applications in research and industry.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S.ClH/c1-2-3-6-16(14,15)13-8-4-5-9(11)10(12)7-8;/h4-5,7,13H,2-3,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOXMRNYQXYJFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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